molecular formula C10H12INO B7939539 N-[(4-iodophenyl)methyl]oxetan-3-amine

N-[(4-iodophenyl)methyl]oxetan-3-amine

Cat. No.: B7939539
M. Wt: 289.11 g/mol
InChI Key: OBNDLCQCFGXZKZ-UHFFFAOYSA-N
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Description

N-[(4-Iodophenyl)methyl]oxetan-3-amine is a small-molecule compound featuring an oxetane ring substituted with a 4-iodobenzyl group. This compound is of interest in medicinal chemistry due to its structural balance between hydrophilicity (oxetane) and lipophilicity (iodophenyl), which can optimize blood-brain barrier penetration or receptor binding .

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNDLCQCFGXZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-iodophenylmethyl group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For instance, the oxetane ring can be formed via intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as the development of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the iodine atom can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Synthetic Routes

Method Description
Intramolecular CyclizationFormation of the oxetane ring via etherification or epoxide reactions.
Substitution ReactionsReplacement of iodine in the 4-iodophenyl group with other nucleophiles (amines, thiols).

Medicinal Chemistry

N-[(4-iodophenyl)methyl]oxetan-3-amine is investigated for its potential therapeutic applications. Its unique chemical properties make it a suitable precursor for drug candidates targeting specific diseases. For example, studies have shown that derivatives of oxetane compounds can enhance pharmacological profiles by acting as bioisosteres for amide bonds, improving drug efficacy and reducing toxicity .

Biological Studies

The compound is valuable in biological research for studying oxidative stress and cellular signaling pathways. Its ability to form reactive intermediates through ring-opening reactions allows researchers to investigate interactions with various biological targets, including enzymes and receptors .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for producing polymers and resins with specific properties .

Case Study 1: Drug Development

In a study focused on developing new antiviral agents, researchers synthesized derivatives of this compound to evaluate their efficacy against viral infections. The results indicated that certain derivatives exhibited enhanced antiviral activity compared to traditional compounds, highlighting the potential of this class of compounds in therapeutic applications .

Case Study 2: Material Science

Another research project explored the use of this compound in creating novel polymeric materials. The compound's unique reactivity was harnessed to develop polymers with tailored properties for specific industrial applications, demonstrating its versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. The 4-iodophenylmethyl group can participate in various substitution and addition reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Halogen-Substituted Benzyl Oxetan-3-amines

Compounds with halogenated benzyl groups on the oxetane ring are compared below:

Compound Name Substituent Position/Halogen Key Properties/Applications Reference
N-[(4-Iodophenyl)methyl]oxetan-3-amine Para-iodo Potential PET tracer; metabolic stability
N-(2-Iodophenyl)oxetan-3-amine Ortho-iodo Altered steric/electronic effects
N-(4-Fluorophenyl)maleimide Para-fluoro MGL inhibitor (IC50 = 5.18 μM)
N-(4-Trifluoromethylbenzyl)oxetan-3-amine Para-CF3 Enhanced hydrophobicity; drug discovery

Key Findings :

  • Halogen Effects: Iodine’s large atomic radius (vs.
  • Positional Isomerism : Para-substituted iodine (target compound) offers better electronic conjugation and receptor binding predictability compared to ortho-substituted analogs .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF3) substitution (e.g., N-(4-CF3-benzyl)oxetan-3-amine) increases lipophilicity (logP ~3.5) compared to iodine (logP ~2.8), affecting solubility and membrane permeability .

Oxetane-3-amine Derivatives with Aromatic Moieties

Compound Name Aromatic Group Synthesis Yield Melting Point Biological Activity Reference
This compound 4-Iodobenzyl Not reported Not reported Radioligand potential
3-[(2,6-Dichlorophenyl)methyl]oxetan-3-amine 2,6-Dichlorobenzyl 85% White solid Antimalarial candidate
N-(4-Methoxybenzyl)-3-oxetanamine 4-Methoxybenzyl Not reported Not reported Solubility in organic solvents

Key Findings :

  • Synthetic Accessibility : Palladium-catalyzed coupling (e.g., BippyPhos ligand) enables high-yield synthesis of aryl-substituted oxetan-3-amine derivatives (up to 85% yield) .
  • Biological Relevance : Dichlorophenyl analogs show antimalarial activity, suggesting the target compound’s iodophenyl group could be tailored for antiparasitic applications .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Oxetane rings improve aqueous solubility compared to cyclohexane analogs. For example, N-(4-CF3-benzyl)oxetan-3-amine is soluble in dichloromethane, while the iodophenyl variant may require polar aprotic solvents (e.g., DMSO) .
  • Metabolic Stability : Oxetane rings reduce CYP450-mediated oxidation, enhancing half-life compared to morpholine or piperidine analogs .

Biological Activity

N-[(4-iodophenyl)methyl]oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of an oxetane ring, an amine group, and a 4-iodophenylmethyl substituent. The oxetane ring is a four-membered cyclic ether that contributes to the compound's unique reactivity and stability. The presence of iodine on the phenyl ring enhances its electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may modify cellular components. Furthermore, the 4-iodophenylmethyl group can engage in halogen bonding and π-π stacking interactions, influencing the compound's overall reactivity and biological effects.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by interacting with mutant p53 proteins. Studies have shown that certain derivatives can enhance the binding affinity of mutant p53 to DNA, potentially restoring its tumor suppressor function. This mechanism could lead to increased apoptosis in cancer cells expressing mutant p53 .

Oxidative Stress Modulation

The compound has been investigated for its role in modulating oxidative stress pathways. The presence of the oxetane moiety allows for interactions that may influence cellular signaling related to oxidative stress responses. This suggests potential applications in diseases where oxidative stress plays a critical role .

Table 1: Summary of Biological Activities

Activity Description References
Anticancer ActivityEnhances mutant p53 binding to DNA, promoting apoptosis in cancer cells.
Oxidative Stress ModulationMay influence oxidative stress pathways; potential therapeutic applications in related diseases.
Chemical ReactivityUndergoes various reactions (oxidation, reduction, substitution) enhancing its utility in synthesis.

Case Study: Anticancer Activity

In a study focusing on compounds that restore p53 function, this compound was evaluated for its ability to increase p53's DNA binding capacity. Results indicated that treatment with this compound led to a significant increase in DNA binding activity compared to untreated controls, suggesting its potential as a therapeutic agent in cancers with p53 mutations .

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